molecular formula C10H13NO2 B13038619 (S)-2-Amino-2-(2,5-dimethylphenyl)aceticacidhcl

(S)-2-Amino-2-(2,5-dimethylphenyl)aceticacidhcl

Cat. No.: B13038619
M. Wt: 179.22 g/mol
InChI Key: AQGAYMKBJASMIE-VIFPVBQESA-N
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Description

(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a phenyl ring substituted with two methyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with stringent control over reaction conditions to ensure the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both amino and methyl-substituted phenyl groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a building block for chiral drugs .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2S)-2-amino-2-(2,5-dimethylphenyl)acetic acid

InChI

InChI=1S/C10H13NO2/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

AQGAYMKBJASMIE-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)N

Origin of Product

United States

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